N~1~,N~3~-Bis(2-aminoethyl)-2-dodecylpropane-1,3-diamine
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Overview
Description
N~1~,N~3~-Bis(2-aminoethyl)-2-dodecylpropane-1,3-diamine is a synthetic organic compound with a complex structure It is characterized by the presence of two aminoethyl groups attached to a dodecylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(2-aminoethyl)-2-dodecylpropane-1,3-diamine typically involves the reaction of 2-dodecylpropane-1,3-diamine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(2-aminoethyl)-2-dodecylpropane-1,3-diamine involves large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis(2-aminoethyl)-2-dodecylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed under basic conditions using solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N1,N~3~-Bis(2-aminoethyl)-2-dodecylpropane-1,3-diamine, each with distinct chemical and physical properties.
Scientific Research Applications
N~1~,N~3~-Bis(2-aminoethyl)-2-dodecylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(2-aminoethyl)-2-dodecylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, or hydrophobic effects, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-aminoethyl)-1,3-propanediamine
- N,N’-Bis(2-aminoethyl)-1,3-butanediamine
- N,N’-Bis(2-aminoethyl)-1,2-ethanediamine
Uniqueness
N~1~,N~3~-Bis(2-aminoethyl)-2-dodecylpropane-1,3-diamine is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
74974-32-6 |
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Molecular Formula |
C19H44N4 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
N,N'-bis(2-aminoethyl)-2-dodecylpropane-1,3-diamine |
InChI |
InChI=1S/C19H44N4/c1-2-3-4-5-6-7-8-9-10-11-12-19(17-22-15-13-20)18-23-16-14-21/h19,22-23H,2-18,20-21H2,1H3 |
InChI Key |
HNOGQDVBIHGPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CNCCN)CNCCN |
Origin of Product |
United States |
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